![molecular formula C22H17FN2O4S B2632302 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895476-89-8](/img/structure/B2632302.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]oxazol-2-yl group, a 4-fluorophenyl group, and a sulfonyl group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]oxazol ring, a phenyl ring, and a sulfonyl group. The fluorine atom on the phenyl ring would likely have a significant impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Compounds with structures closely related to the specified molecule have been synthesized and characterized to understand their chemical properties and potential biological activities. For example, novel syntheses have led to the development of compounds with potential as antimicrobial, antifungal, and anticonvulsant agents. These syntheses involve reactions that yield high-purity derivatives, which are then characterized using various spectroscopic methods to confirm their structures (Manolov, Ivanov, & Bojilov, 2021).
Biological and Pharmacological Screening
Several related compounds have undergone biological and pharmacological screening to assess their potential therapeutic uses. For instance, some derivatives have shown potent anticonvulsant activity and neurotoxicity profiles, making them candidates for further investigation as treatments for epilepsy (Kamal, Shakya, Ahsan, & Jawaid, 2013). Additionally, antimicrobial and antifungal screening has identified compounds with significant activity, suggesting potential applications in combating infectious diseases (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
The search for novel anticancer agents has also involved compounds within this chemical class. Research has led to the identification of derivatives exhibiting promising anticancer activity against various cancer cell lines, including glioblastoma and breast cancer. This opens potential avenues for developing new cancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Enzyme Inhibition
Research into enzyme inhibition has also featured compounds with structural similarities, exploring their ability to inhibit key enzymes involved in disease processes. For example, studies on carbonic anhydrase inhibitors have revealed compounds that effectively inhibit isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer (Bilginer, Gonder, Gul, Kaya, Gulcin, Anıl, & Supuran, 2019).
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSOJYNRSQWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.